molecular formula C15H13F2N5O2 B2614596 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide CAS No. 2034354-83-9

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide

Cat. No.: B2614596
CAS No.: 2034354-83-9
M. Wt: 333.299
InChI Key: VRRTZHVYLOKHFB-UHFFFAOYSA-N
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Description

“N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide” is a compound with the molecular formula C14H14N6O3 . It has a molecular weight of 314.30 g/mol . This compound belongs to the class of organic compounds known as phenylpyridazines .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI string and Canonical SMILES provide a detailed representation of its molecular structure . The compound’s structure has been analyzed using 1H NMR and mass spectra .


Chemical Reactions Analysis

The compound exhibits very high in vitro NADPH-dependent covalent binding to microsomal proteins . The cytochrome (CYP) P450 enzymes responsible for this bioactivation were identified as cytochrome P450 3A4, 1A2, and 2D6 in human and cytochrome P450 2A2, 3A1, and 3A2 in rats .


Physical and Chemical Properties Analysis

The compound has several computed properties, including a topological polar surface area of 111 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 5 and a complexity of 535 .

Scientific Research Applications

Synthesis and Structural Analysis

Heterocyclic compounds, including pyridazine analogs, have significant pharmaceutical importance. The synthesis of such compounds involves complex reactions, as demonstrated in a study where a specific pyridazine compound was synthesized by treating 2-(4-chloro-3 methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by further chemical reactions. The synthesized compound was elucidated through spectroscopic techniques and X-ray diffraction, highlighting the intricate process of creating and analyzing these compounds (Sallam et al., 2021).

Computational Studies and Biological Properties

Another study focused on the synthesis and characterization of pyridazine derivatives, demonstrating their biological properties such as anti-tumor and anti-inflammatory activity. This involved NMR, IR, mass spectral studies, and single crystal X-ray diffraction techniques. Density functional theory (DFT) calculations were performed to compare theoretical and experimental results, further proving the significant role of computational studies in understanding the properties of these compounds (Sallam et al., 2021).

Antioxidant Potential

The antioxidant ability of new compounds derived from 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl was evaluated, revealing significant antioxidant capacity in certain compounds, surpassing even that of ascorbic acid in specific assays. This research underscores the potential therapeutic applications of these compounds as antioxidants (Shakir et al., 2017).

Anti-Asthmatic Activities

A novel series of compounds synthesized for evaluating their ability to inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs showed promising results. Some compounds with specific structural features exhibited potent anti-asthmatic activity, indicating their potential for respiratory disease treatment (Kuwahara et al., 1997).

Antihistaminic and Anti-inflammatory Activity

Research on fused pyridazines incorporating cyclic amines revealed compounds with both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. These findings suggest the therapeutic potential of these compounds for treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Future Directions

Future research could focus on further hit-to-lead optimization studies . Because of the exemplary pharmacokinetic/pharmacodynamic (PK/PD) properties of the isothiazole group, initial attempts could focus on introducing alternative metabolic soft spots into the molecule .

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N5O2/c1-2-24-14-6-5-12-19-20-13(22(12)21-14)8-18-15(23)9-3-4-10(16)11(17)7-9/h3-7H,2,8H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRTZHVYLOKHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=C(C=C3)F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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